![molecular formula C11H22N2 B2761918 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane CAS No. 1513649-81-4](/img/structure/B2761918.png)
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
Vue d'ensemble
Description
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms within a bicyclic framework.
Mécanisme D'action
Target of Action
The primary target of 2,11-Dimethyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of GABA receptor, a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
2,11-Dimethyl-2,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal excitability.
Pharmacokinetics
The pharmacokinetic properties of 2,11-Dimethyl-2,9-diazaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as L-proline to enhance the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters are crucial for scaling up the production while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert double bonds or carbonyl groups into single bonds or alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Structure and Characteristics
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane features a bicyclic framework with two nitrogen atoms connected by a spiro junction. This unique structure influences its chemical reactivity and biological activity.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing complex molecules and studying reaction mechanisms. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds.
Biology
The compound has been investigated for its potential bioactive properties , particularly:
- Antimicrobial Activity : Studies suggest it may inhibit the growth of various microorganisms.
- Antiviral Potential : Preliminary findings indicate possible antiviral effects, warranting further exploration in therapeutic contexts.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications , particularly as a precursor in drug development targeting:
- Neurological Disorders : It acts as a competitive antagonist at the γ-aminobutyric acid type A receptor (GABAAR), which may influence conditions like anxiety and epilepsy.
- Cancer Treatment : In vitro studies have shown that related compounds can inhibit cancer cell proliferation while sparing normal cells.
Industry
This compound is also utilized in the development of new materials with unique properties such as:
- Polymers : Its structural characteristics can enhance the performance of polymeric materials.
- Catalysts : It may serve as a catalyst in various chemical reactions due to its unique electronic properties.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while being less harmful to normal cells. For instance:
- Study on Glioma Cells : Compounds with a diazaspiro core were identified as inducers of the endoplasmic reticulum stress response with cytotoxic activity against glioma models .
Pharmacological Studies
A comparative analysis of diazaspiro compounds revealed their potential in treating obesity and pain management through their interaction with GABAAR and other receptors .
Summary of Biological Activities
Comparaison Avec Des Composés Similaires
1,9-Diazaspiro[5.5]undecane: Shares a similar spirocyclic structure but with different substituents.
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with variations in the position of nitrogen atoms and substituents.
Uniqueness: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 11 can affect the compound’s steric and electronic properties, making it distinct from other spirocyclic compounds .
Activité Biologique
2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound notable for its unique bicyclic structure that includes two nitrogen atoms connected by a spiro junction. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Target Receptor: The primary action of this compound is as a competitive antagonist at the γ-aminobutyric acid type A receptor (GABAAR) . This interaction suggests that the compound may influence neurotransmission and has potential implications for neurological disorders.
Mode of Action: By binding to GABAAR, this compound inhibits the receptor's activity, which can modulate various physiological responses including anxiety, sedation, and muscle relaxation. The pharmacokinetic properties indicate low cellular membrane permeability, which may limit its central nervous system effects .
Antiviral Potential
The compound has also been noted for possible antiviral properties , suggesting a broader spectrum of bioactivity that may be harnessed in therapeutic contexts .
Case Studies and Experimental Data
- In Vitro Studies: In vitro assays have demonstrated that compounds similar to this compound can inhibit cellular proliferation in cancer cell lines while sparing normal cells . This selectivity is crucial for developing anticancer therapies.
- Pharmacological Studies: A study on diazaspiro compounds revealed their potential in treating conditions such as obesity and pain management due to their interaction with GABAAR and other receptors .
- Comparative Analysis: When compared to related compounds like 1,9-Diazaspiro[5.5]undecane, this compound shows distinct biological activities attributed to its unique substitution pattern .
Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2,11-dimethyl-2,9-diazaspiro[5.5]undecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-8-12-6-5-11(10)4-3-7-13(2)9-11/h10,12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFAUCTWMHSJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC12CCCN(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513649-81-4 | |
Record name | 2,7-dimethyl-2,9-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.